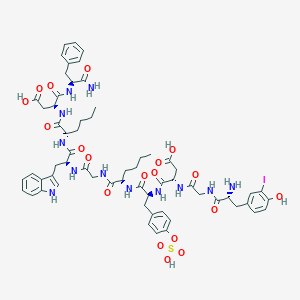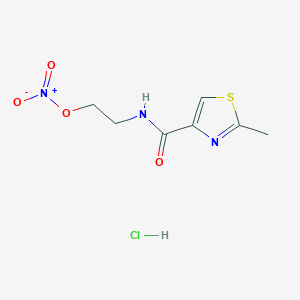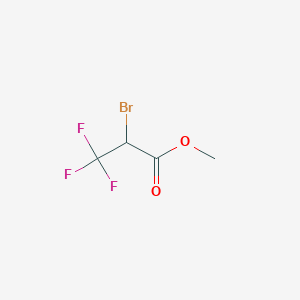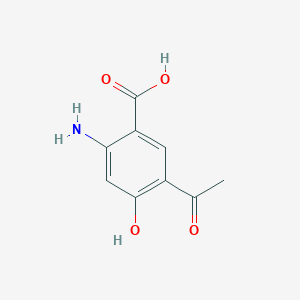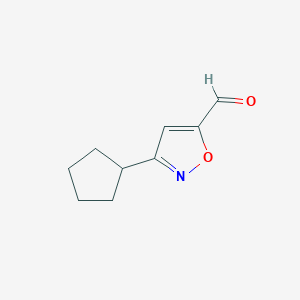![molecular formula C20H27N8O4P B040680 3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid CAS No. 113811-51-1](/img/structure/B40680.png)
3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid, commonly known as PT523, is a novel antifolate compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. PT523 is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides and DNA. The compound has been shown to exhibit potent antitumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
作用机制
PT523 exerts its antitumor activity by inhibiting 3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid, an enzyme that is essential for the synthesis of nucleotides and DNA. By blocking the activity of 3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid, PT523 disrupts the synthesis of DNA and inhibits cell proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
PT523 has been shown to exhibit potent antitumor activity in preclinical studies, but it also has other biochemical and physiological effects. The compound has been shown to inhibit the activity of folate-dependent enzymes, which play a critical role in a variety of cellular processes. PT523 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
PT523 has several advantages for use in lab experiments. The compound is highly potent and exhibits a broad spectrum of antitumor activity, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, PT523 also has some limitations. The compound is highly toxic and can have adverse effects on normal cells, making it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on PT523. One area of interest is the development of new formulations of the compound that can improve its pharmacokinetic properties and reduce its toxicity. Another area of research is the identification of biomarkers that can predict sensitivity to PT523, which could help to identify patients who are most likely to benefit from treatment with the compound. Finally, there is interest in exploring the potential of PT523 in combination with other drugs or therapies, which could enhance its antitumor activity and reduce the risk of toxicity.
合成方法
The synthesis of PT523 involves a multi-step process that begins with the preparation of 2,4-diaminopteridine, which is then reacted with 4-(bromomethyl)benzoic acid to form the intermediate compound 4-[(2,4-diaminopteridin-6-yl)methyl]benzoic acid. This intermediate is then coupled with N-(2-hydroxyethyl)-N-methylglycine to form the final product, PT523.
科学研究应用
PT523 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that the compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. PT523 has also been shown to be effective in inhibiting the growth of tumor xenografts in animal models.
属性
CAS 编号 |
113811-51-1 |
|---|---|
产品名称 |
3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid |
分子式 |
C20H27N8O4P |
分子量 |
474.5 g/mol |
IUPAC 名称 |
3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C20H27N8O4P/c1-3-32-33(30,31)10-4-9-23-19(29)13-5-7-15(8-6-13)28(2)12-14-11-24-18-16(25-14)17(21)26-20(22)27-18/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,23,29)(H,30,31)(H4,21,22,24,26,27) |
InChI 键 |
BDXXPVVJVVLLLJ-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CCCNC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
规范 SMILES |
CCOP(=O)(CCCNC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
同义词 |
3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]pro pyl-ethoxy-phosphinic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)
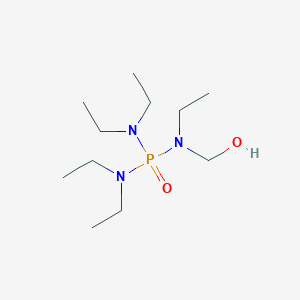


![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)
